molecular formula C6H6Cl2N2O2 B2917229 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 956264-17-8

4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2917229
CAS RN: 956264-17-8
M. Wt: 209.03
InChI Key: NSJQEQVLBUHDJE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazole derivatives can be formed through a variety of chemical reactions. For instance, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Optical Nonlinearity and Potential for Optical Limiting Applications

Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using the open-aperture z-scan technique. Compounds with carboxylic acid group and ester substituent exhibited maximum nonlinearity, indicating their potential as candidates for optical limiting applications. This research highlights the significant optical properties of pyrazole derivatives, suggesting possible applications in the development of optical materials and devices (Chandrakantha et al., 2013).

Coordination Polymers and Chiral Networks

A study on the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrated the formation of chiral and achiral coordination polymers. These structures exhibit interesting H-bonded chiral 2D networks and 3D supramolecular networks with homochiral left-handed helical chains, confirmed by solid-state CD spectroscopy. The thermal and luminescence properties of these polymers were also investigated, presenting potential applications in materials science for the development of chiral materials and luminescent compounds (Cheng et al., 2017).

Synthesis of Condensed Pyrazoles via Cross-Coupling Reactions

The use of ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates as precursors in Sonogashira-type cross-coupling reactions has been explored for the synthesis of various condensed pyrazoles. This approach has enabled the formation of a range of pyrano[4,3-c]pyrazoles and pyrazolo[4,3-c]pyridin-ones, demonstrating the versatility of pyrazolecarboxylates in organic synthesis and potential applications in medicinal chemistry and materials science (Arbačiauskienė et al., 2011).

Electrochemiluminescence from Pyrazolecarboxylic Metal Organic Frameworks

Transition metal complexes with 3-pyrazoledicarboxylic acid and ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate ligands have been synthesized and characterized for their electrochemiluminescence (ECL) properties. The study highlights the highly intense ECL exhibited by these complexes in DMF solution, suggesting their potential use in the development of ECL-based sensors and devices (Feng et al., 2016).

properties

IUPAC Name

4,5-dichloro-1-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-10-5(8)3(7)4(9-10)6(11)12/h2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJQEQVLBUHDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid

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